molecular formula C12H11ClO2 B8276176 (4-(5-Chloro-furan-2-ylmethyl)-phenyl)-methanol

(4-(5-Chloro-furan-2-ylmethyl)-phenyl)-methanol

Cat. No. B8276176
M. Wt: 222.67 g/mol
InChI Key: AWWFFKYIRKYFAB-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a mixture of 4-(5-chloro-furan-2-ylmethyl)-benzylamine (2.6 g) described in Manufacturing Example 62-1-2, acetic acid (25 mL) and water (25 mL) was added sodium nitrite (9.8 g, 140 mmol) at 0° C., which was stirred for 40 minutes at room temperature. Water and ethyl acetate were added to extract the reaction mixture. The organic layer was washed successively with water, saturated sodium hydrogencarbonate and saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. Methanol (25 mL) was added to the residue at 0° C., followed by addition of potassium carbonate (3.3 g, 24 mmol) at the same temperature. This was stirred for 1 hour at the same temperature. Water and ethyl acetate were added to extract the reaction mixture. The organic layer was washed successively with water, saturated sodium hydrogencarbonate and saturated aqueous sodium chloride, and the organic layer was concentrated under a reduced pressure. The residue was purified by neutral silica gel column chromatography (ethyl acetate:heptane=1:2) to obtain the title compound (1.2 mg, 44%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
44%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[O:6][C:5]([CH2:7][C:8]2[CH:15]=[CH:14][C:11]([CH2:12]N)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(O)(=[O:18])C.N([O-])=O.[Na+].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C.O>[Cl:1][C:2]1[O:6][C:5]([CH2:7][C:8]2[CH:15]=[CH:14][C:11]([CH2:12][OH:18])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=CC=C(O1)CC1=CC=C(CN)C=C1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
9.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to extract the reaction mixture
WASH
Type
WASH
Details
The organic layer was washed successively with water, saturated sodium hydrogencarbonate and saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (25 mL) was added to the residue at 0° C.
STIRRING
Type
STIRRING
Details
This was stirred for 1 hour at the same temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
to extract the reaction mixture
WASH
Type
WASH
Details
The organic layer was washed successively with water, saturated sodium hydrogencarbonate and saturated aqueous sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by neutral silica gel column chromatography (ethyl acetate:heptane=1:2)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=CC=C(O1)CC1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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